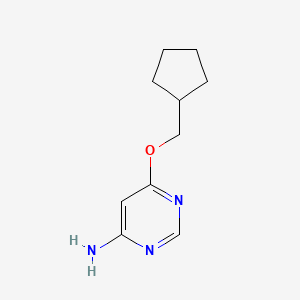

6-(Cyclopentylmethoxy)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

6-(cyclopentylmethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C10H15N3O/c11-9-5-10(13-7-12-9)14-6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H2,11,12,13) |

InChI Key |

WZVAILLRLVOJMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2=NC=NC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopentylmethoxy Pyrimidin 4 Amine and Its Analogues

Retrosynthetic Analysis of 6-(Cyclopentylmethoxy)pyrimidin-4-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most straightforward approach involves disconnecting the ether and amine functionalities from the pyrimidine (B1678525) core. This points to a common and highly versatile precursor: 4,6-dichloropyrimidine (B16783).

This retrosynthetic strategy is based on the well-established reactivity of halopyrimidines towards nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the precursor, 4,6-dichloropyrimidine, serve as excellent leaving groups that can be displaced sequentially by an amine and an alkoxide. The cyclopentylmethoxy group can be derived from cyclopentylmethanol, and the 4-amino group can be introduced using ammonia (B1221849) or a protected amine equivalent.

An alternative disconnection could involve the construction of the pyrimidine ring itself from a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine. However, the former approach utilizing a pre-formed dichloropyrimidine ring is generally more common and efficient for this substitution pattern.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing this compound predominantly rely on well-established reactions in heterocyclic chemistry, offering robust and scalable pathways.

A common multi-step convergent approach for synthesizing 4,6-disubstituted pyrimidines begins with a commercially available pyrimidine derivative, which is sequentially functionalized. A highly relevant starting material for the synthesis of this compound is 4,6-dichloropyrimidine.

The synthesis can proceed via two main pathways involving the sequential substitution of the chlorine atoms. The regioselectivity of the substitution is a critical factor. Generally, in nucleophilic aromatic substitution on dichloropyrimidines, the C4 position is more reactive than the C2 position. For 4,6-dichloropyrimidine, the two positions are equivalent until the first substitution occurs, which then influences the reactivity of the remaining position.

Route A: Amination followed by Alkoxylation

Amination: 4,6-Dichloropyrimidine is first reacted with a source of ammonia (e.g., aqueous ammonia) in a suitable solvent. This reaction typically proceeds under pressure and elevated temperature to yield 6-chloro-pyrimidin-4-amine.

Alkoxylation: The resulting intermediate is then treated with the sodium salt of cyclopentylmethanol (cyclopentylmethoxide), prepared by reacting cyclopentylmethanol with a strong base like sodium hydride (NaH). The alkoxide displaces the remaining chlorine atom to yield the final product, this compound.

Route B: Alkoxylation followed by Amination

Alkoxylation: 4,6-Dichloropyrimidine is reacted with sodium cyclopentylmethoxide to form 4-chloro-6-(cyclopentylmethoxy)pyrimidine.

Amination: The intermediate is subsequently subjected to ammonolysis to replace the final chlorine atom with an amino group, affording the target compound.

A patented method for preparing 4-amino-6-alkoxy pyrimidine compounds utilizes this type of sequential substitution on 4,6-dichloropyrimidine compounds, highlighting the industrial relevance of this approach. google.com

One-pot reactions, particularly multicomponent reactions (MCRs), offer an efficient alternative for constructing the pyrimidine core in a single step from simple starting materials. While a specific one-pot synthesis for this compound is not prominently documented, the general principle can be applied.

The Biginelli reaction is a classic example of a one-pot synthesis for dihydropyrimidinones, which can be further modified to pyrimidines. orientjchem.org A more relevant strategy would involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an N-C-N fragment like guanidine (B92328) or urea. researchgate.net For the target molecule, this would require a specialized 1,3-dicarbonyl precursor already bearing the cyclopentylmethoxy group.

These one-pot strategies are advantageous due to their atom economy and reduction in the number of purification steps required. acs.org

Nucleophilic aromatic substitution (SNAr) is the cornerstone of the most practical synthetic routes to this compound. The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the displacement of leaving groups like halogens by nucleophiles. acs.org

In the synthesis starting from 4,6-dichloropyrimidine, the reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate. The rate and selectivity of the substitution can be influenced by several factors:

Nucleophile Strength: Strong nucleophiles like alkoxides react readily.

Solvent: Polar aprotic solvents such as DMSO or DMF are often used to facilitate the reaction.

Temperature: Heating is typically required to drive the substitutions to completion.

The sequential substitution of the two chlorine atoms in 4,6-dichloropyrimidine is a well-controlled process. The introduction of the first substituent modifies the electronic properties of the ring, which can affect the rate of the second substitution. nih.govnih.gov For instance, the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles like alkoxides proceeds to give 2,4-diamino-6-alkoxy-substituted pyrimidines. mdpi.com Similarly, the reaction of chloropyrimidines with amines in the presence of a base like triethylamine (B128534) is a standard procedure. nih.gov

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 4,6-Dichloropyrimidine | Ammonia | 6-Chloropyrimidin-4-amine | Sodium Cyclopentylmethoxide | This compound |

| 4,6-Dichloropyrimidine | Sodium Cyclopentylmethoxide | 4-Chloro-6-(cyclopentylmethoxy)pyrimidine | Ammonia | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Recent research has focused on developing catalyst-free and solvent-free conditions for the synthesis of pyrimidine derivatives, which could be adapted for the production of this compound.

Catalyst-Free Synthesis: Many pyrimidine syntheses can be conducted under catalyst-free conditions, often promoted by microwave irradiation. For example, one-pot, three-component reactions of aldehydes, active methylene (B1212753) compounds, and thio-barbituric acid have been successfully carried out in water without a catalyst to produce pyrimidine derivatives. nih.govnih.gov This approach eliminates the need for potentially toxic metal catalysts and simplifies product purification.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions are often performed by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat mixture. acs.orgtandfonline.comresearchgate.net This methodology drastically reduces the use of volatile organic compounds (VOCs). For instance, various pyrimidine derivatives have been synthesized via one-pot three-component condensation under solvent-free conditions, showcasing high yields and short reaction times. orientjchem.orgtandfonline.com The direct condensation of β-ketoesters with guanidine has also been achieved using microwave assistance without any solvent. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technique in medicinal chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction purity. orientjchem.orgijper.orgijres.org These benefits are particularly valuable in the synthesis of heterocyclic compounds like this compound and its derivatives. The application of microwave irradiation can facilitate key bond-forming reactions, such as nucleophilic aromatic substitution (SNA_r_) and cross-coupling reactions, which are central to the assembly of the pyrimidine core.

In a typical microwave-assisted protocol for the synthesis of 4-aminopyrimidine (B60600) analogues, a suitable precursor, such as a halogenated pyrimidine, is reacted with an appropriate amine in the presence of a catalyst and a solvent transparent to microwave energy. rsc.org The reaction mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short duration, often ranging from minutes to a few hours. researchgate.netnih.gov This rapid heating accelerates the rate of reaction, leading to the efficient formation of the desired product. nih.gov For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 6-chloro-pyrimidin-4-amine with cyclopentylmethanol in the presence of a suitable base and solvent under microwave irradiation. The optimization of reaction parameters such as temperature, time, and microwave power is crucial for achieving high yields and purity. rsc.org

Several studies have demonstrated the successful application of microwave-assisted synthesis for a variety of pyrimidine derivatives. ijper.orgresearchgate.netfoliamedica.bg For instance, the synthesis of various substituted pyrimidines has been achieved through multi-component reactions under microwave irradiation, showcasing the versatility of this technology. mdpi.comsemanticscholar.org These protocols often highlight the "green" aspects of microwave chemistry, such as the use of environmentally benign solvents and reduced energy consumption. ijper.orgijres.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Hours to Days | Minutes to Hours | orientjchem.orgnih.gov |

| Yield | Moderate to Good | Good to Excellent | ijper.orgijres.org |

| Purity | Often requires extensive purification | Generally higher purity | orientjchem.org |

| Energy Consumption | High | Low | semanticscholar.org |

| Solvent Usage | Often requires high-boiling solvents | Can utilize greener solvents | ijper.orgnih.gov |

This table provides a generalized comparison. Specific outcomes may vary depending on the reaction.

Derivatization Strategies for Structural Modification of this compound

Structural modifications of this compound are essential for exploring structure-activity relationships (SAR) and optimizing its pharmacological profile. Derivatization strategies can be broadly categorized into functionalization of the pyrimidine ring, modifications at the cyclopentylmethoxy moiety, and isosteric replacements within the core structure.

The pyrimidine ring offers several positions for functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's electronic and steric properties. Key strategies include:

Substitution at the C2 and C5 positions: The C2 and C5 positions of the pyrimidine ring are susceptible to electrophilic and nucleophilic substitution reactions. For instance, halogenation at the C5 position can introduce a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. researchgate.netmdpi.com

Introduction of substituents via C-H activation: Recent advances in transition-metal-catalyzed C-H activation provide a direct and atom-economical approach to functionalize the pyrimidine ring without the need for pre-installed leaving groups. mdpi.comresearchgate.net This strategy allows for the introduction of various groups at specific positions on the pyrimidine core.

The cyclopentylmethoxy group plays a crucial role in the interaction of the molecule with its biological target. Modifications in this region can significantly impact binding affinity and selectivity.

Ring size variation: The cyclopentyl ring can be expanded or contracted to cyclohexyl or cyclobutyl rings, respectively, to probe the optimal ring size for biological activity. nih.gov

Introduction of substituents on the cyclopentyl ring: The cyclopentyl ring can be functionalized with various substituents, such as hydroxyl, amino, or alkyl groups, to explore specific interactions within the binding pocket.

Alteration of the linker: The ether linkage can be replaced with other functional groups, such as an amine, amide, or thioether, to investigate the importance of the linker's electronic and conformational properties.

Isosteric replacements involve substituting an atom or a group of atoms with another that has similar physical or chemical properties. This strategy is often employed to improve metabolic stability, enhance potency, or alter the selectivity profile of a compound.

Pyrimidine ring analogues: The pyrimidine ring can be replaced with other heterocyclic systems, such as pyridine (B92270), pyrazine (B50134), or triazine, to explore the impact of the nitrogen atom arrangement on biological activity. researchgate.net The pyrimidine core itself can be considered an isostere of a benzene (B151609) ring, offering different hydrogen bonding capabilities.

Replacement of the cyclopentyl group: The cyclopentyl group can be substituted with other cyclic or acyclic lipophilic groups of similar size and shape, such as a phenyl, cyclohexyl, or isobutyl group. researchgate.net

Bioisosteric replacement of the amino group: The C4-amino group could be replaced with other functionalities that can act as hydrogen bond donors, such as a hydroxyl or a methylamino group.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The introduction of stereocenters into the structure of this compound can lead to the development of chiral analogues with potentially improved potency, selectivity, and pharmacokinetic properties. Stereoselective synthesis is crucial for accessing enantiomerically pure compounds, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Chirality can be introduced at various positions, most notably within the cyclopentylmethoxy moiety. For instance, substitution on the cyclopentyl ring would create one or more stereocenters. The synthesis of such chiral analogues requires the use of asymmetric synthesis methodologies.

Key approaches to stereoselective synthesis include:

Use of chiral starting materials: A straightforward approach involves starting with an enantiomerically pure cyclopentyl derivative. For example, a chiral cyclopentylmethanol could be used in the synthesis to directly install the desired stereochemistry.

Asymmetric catalysis: Transition metal-catalyzed asymmetric hydrogenation or asymmetric allylation reactions can be employed to create stereocenters with high enantioselectivity. nih.govnih.gov For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could establish the desired stereochemistry on the cyclopentyl ring.

Chiral auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Recent research has highlighted various methods for the enantioselective synthesis of chiral pyrimidine derivatives. For example, rhodium-catalyzed asymmetric allylation has been used to produce chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivities. nih.gov Similarly, highly enantioselective cyclopropanation reactions have been developed to synthesize chiral pyrimidine-substituted cyclopropanes. rsc.org These advanced synthetic methods could be adapted for the stereoselective synthesis of chiral analogues of this compound.

Scale-Up Methodologies for this compound Synthesis in Research and Development

The transition of a synthetic route from laboratory-scale to a larger, pilot plant or manufacturing scale presents a unique set of challenges. Scale-up methodologies for the synthesis of this compound must address issues of safety, cost-effectiveness, robustness, and regulatory compliance.

A key consideration in process development is the selection of a synthetic route that is amenable to large-scale production. This often involves minimizing the number of synthetic steps, avoiding hazardous reagents and reaction conditions, and utilizing readily available and inexpensive starting materials. nih.gov

Key aspects of scale-up methodologies include:

Process Optimization: Each step of the synthesis must be thoroughly optimized to maximize yield and minimize impurities. This includes fine-tuning reaction parameters such as temperature, pressure, reaction time, and stoichiometry. Design of Experiments (DoE) is a powerful statistical tool often employed for efficient process optimization.

Reagent and Solvent Selection: Reagents and solvents that are safe, environmentally friendly, and cost-effective are preferred for large-scale synthesis. The use of toxic or highly flammable materials should be avoided or minimized.

Purification Techniques: The chosen purification method must be scalable and efficient. Crystallization is often the preferred method for final product purification on a large scale due to its cost-effectiveness and ability to provide high-purity material. Chromatographic purification, while common in the laboratory, is often less practical and more expensive on a large scale.

Process Safety Assessment: A thorough safety assessment is critical to identify and mitigate potential hazards associated with the chemical process. This includes evaluating the thermal stability of reactants and intermediates, and understanding the potential for runaway reactions.

Analytical Method Development: Robust analytical methods are required to monitor the progress of the reaction and to ensure the quality and purity of the final product. These methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), must be validated according to regulatory guidelines.

Pre Clinical Pharmacological and Biological Investigations of 6 Cyclopentylmethoxy Pyrimidin 4 Amine

Molecular Target Identification and Validation Studies for 6-(Cyclopentylmethoxy)pyrimidin-4-amine

A crucial first step in the preclinical evaluation of a novel compound is the identification and validation of its molecular target(s). This process, often termed target deconvolution, is essential for understanding the compound's mechanism of action. nih.govnih.gov

Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the specific proteins that a small molecule interacts with within a complex biological sample. nih.gov These methods typically involve immobilizing a derivative of the compound of interest, in this case, this compound, onto a solid support, such as a bead or a resin. This "bait" is then incubated with a cell lysate, allowing any proteins that bind to the compound to be captured.

After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. This approach can provide a direct identification of the primary targets and potential off-target interactions of the compound.

Illustrative Data Table: Hypothetical Results from an Affinity-Based Proteomics Experiment

| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | Function |

|---|---|---|---|

| P12345 | Kinase X | 25.3 | Signal Transduction |

| Q67890 | Enzyme Y | 18.7 | Metabolism |

| A1B2C3 | Receptor Z | 12.1 | Cell Surface Signaling |

Genetic and small interfering RNA (siRNA) screening approaches offer an alternative or complementary method for target identification. broadinstitute.org These techniques aim to identify genes that, when silenced or knocked out, either mimic or block the effect of the compound.

In a typical experiment, a library of cells, each with a specific gene silenced by siRNA, would be treated with this compound. If the silencing of a particular gene results in a loss of the compound's activity, it suggests that the protein encoded by that gene is essential for the compound's mechanism of action and may be its direct target.

Illustrative Data Table: Hypothetical Results from an siRNA Screen

| Gene Silenced | Effect on Compound Activity | Implication |

|---|---|---|

| Gene A | No change | Not essential for compound's action |

| Gene B (encodes Kinase X) | Loss of compound activity | Kinase X is likely involved in the compound's pathway |

| Gene C | Enhanced compound activity | Gene C may be a negative regulator of the pathway |

Once potential targets have been identified, their interaction with the compound must be validated and characterized. If the identified target is an enzyme, in vitro inhibition assays are performed to determine the compound's potency and mode of inhibition. For a receptor target, binding assays are conducted to measure the compound's affinity and kinetics.

These assays provide quantitative data on the interaction between the compound and its target, which is crucial for establishing a structure-activity relationship and for optimizing the compound's properties.

Illustrative Data Table: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (nM) | Mode of Inhibition |

|---|---|---|

| Kinase X | 50 | Competitive |

| Enzyme Y | >10,000 | Not a significant inhibitor |

Mechanistic Elucidation of this compound Action

Beyond identifying the direct molecular target, it is essential to understand the broader biological consequences of the compound's activity. This involves elucidating how the compound modulates cellular pathways and affects cellular phenotypes. nih.gov

To understand the downstream effects of target engagement by this compound, researchers would analyze changes in global gene expression and protein phosphorylation. Techniques such as microarray analysis or RNA sequencing can reveal which genes are up- or down-regulated following treatment with the compound.

Similarly, phosphoproteomics can identify changes in the phosphorylation status of proteins, providing insights into the signaling pathways that are activated or inhibited. These analyses can help to build a comprehensive picture of the compound's mechanism of action.

Illustrative Data Table: Hypothetical Gene Expression Changes

| Gene | Fold Change (Compound vs. Control) | Associated Pathway |

|---|---|---|

| Gene D | +3.5 | Cell Cycle Progression |

| Gene E | -2.8 | Apoptosis |

| Gene F | +4.1 | Inflammatory Response |

High-content imaging is a powerful technique that uses automated microscopy and image analysis to quantitatively assess the effects of a compound on cellular morphology and function. Cells treated with this compound would be stained with fluorescent dyes that label various subcellular components.

The resulting images are then analyzed to extract a multiparametric "cytological profile" of the compound's effects. This can reveal phenotypic changes such as alterations in cell shape, organelle morphology, or the localization of specific proteins, providing valuable clues about the compound's mechanism of action.

Illustrative Data Table: Hypothetical Cytological Profiling Data

| Cellular Feature | Change Observed with Compound Treatment | Potential Implication |

|---|---|---|

| Nuclear Size | Increase | Cell cycle arrest |

| Mitochondrial Membrane Potential | Decrease | Induction of apoptosis |

| Cytoskeletal Organization | Disruption | Inhibition of cell migration |

Protein-Protein and Protein-Nucleic Acid Interaction Studies

No studies detailing the interaction of this compound with specific proteins, protein complexes, or nucleic acids have been identified in the public research literature. Investigations into its potential to modulate protein-protein interactions (PPIs) or to bind to DNA or RNA, which are crucial for understanding a compound's mechanism of action, have not been published.

In Vitro Biological Activity Profiling of this compound

Comprehensive in vitro profiling is essential to characterize the biological effects of a compound. However, for this compound, such data is not available.

Cell-Based Assays in Relevant Biological Systems

There are no published reports on the activity of this compound in cell-based assays. This includes studies using immortalized cell lines or primary cell cultures to determine its effects on cell viability, proliferation, signaling pathways, or other cellular functions.

Biochemical Assays for Enzyme Activity and Receptor Binding

Specific data from biochemical assays that would elucidate the direct molecular targets of this compound are absent from the scientific literature. There is no information regarding its ability to inhibit specific enzymes or bind to particular receptors.

Dose-Response Characterization (IC50, EC50 Determination)

Without data from in vitro assays, crucial dose-response parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for this compound against any biological target have not been determined or reported.

Selectivity Profiling Against Off-Targets

Selectivity profiling is critical for assessing the specificity of a compound and its potential for off-target effects. No such studies have been published for this compound, meaning its selectivity profile against a panel of kinases, receptors, or other enzymes remains unknown.

In Vivo Efficacy and Pharmacodynamics in Defined Animal Models

There is no publicly available data on the in vivo efficacy or pharmacodynamic properties of this compound in any animal models of disease. Studies that would assess its therapeutic potential and its effects on biological systems in a living organism have not been reported.

Selection and Justification of Appropriate Disease-Relevant Animal Models

Information regarding the selection and justification of animal models for studying this compound is not available in the public domain. The choice of animal models would be contingent on the therapeutic indication for which the compound is being developed.

Efficacy Studies in Pre-clinical Disease Models and Pharmacological Readouts

No data from efficacy studies in pre-clinical disease models for this compound have been published. Such studies would typically involve administering the compound to the selected animal models and assessing its effect on disease progression through various pharmacological readouts.

Biomarker Modulation and Pharmacodynamic Endpoints in Animal Tissues

There is no publicly available information on the modulation of biomarkers or the assessment of pharmacodynamic endpoints in animal tissues following treatment with this compound. These studies are crucial for understanding the mechanism of action and for confirming target engagement in a living organism.

Tissue Distribution and Localization Studies in Pre-clinical Species

No studies detailing the tissue distribution and localization of this compound in pre-clinical species have been found in the available literature. These investigations are important for determining the extent to which the compound reaches its target tissues and for identifying potential sites of accumulation.

In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Properties (non-human context)

While general methodologies for assessing the ADME properties of chemical compounds are well-established, specific data for this compound are not publicly accessible.

Membrane Permeability and Efflux Transport Studies (e.g., Caco-2, MDCK assays)

Data on the membrane permeability and efflux transport of this compound from in vitro assays such as Caco-2 or MDCK are not available. These assays are standard methods to predict the oral absorption of a drug candidate.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., rodent, canine, primate)

There is no published data on the metabolic stability of this compound in hepatic microsomes or hepatocytes from any species. Such studies are fundamental in early drug discovery to predict the metabolic clearance of a compound in vivo. researchgate.netspringernature.com

Plasma Protein Binding Characteristics and Implications

There is no publicly available data detailing the plasma protein binding characteristics of this compound in any preclinical species. Information regarding the extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is essential for understanding the compound's distribution and pharmacological activity, as only the unbound fraction is typically considered active. Without this data, the potential implications for its pharmacokinetic and pharmacodynamic profile remain unknown.

Excretion Pathways in Animal Models

Specific studies identifying the primary routes of excretion for this compound and its metabolites in animal models have not been reported in the public domain. Understanding the balance between renal and fecal excretion is a critical component of characterizing a compound's disposition. This information is fundamental to assessing its potential for accumulation in the body and predicting potential drug-drug interactions.

Structure Activity Relationship Sar and Structural Optimization Studies of 6 Cyclopentylmethoxy Pyrimidin 4 Amine Analogues

Systematic Modification of the Cyclopentylmethoxy Moiety

The cyclopentylmethoxy group at the 6-position of the pyrimidine (B1678525) ring plays a significant role in anchoring the molecule within the binding site of its target proteins. Modifications to this moiety have been extensively studied to probe the limits of the binding pocket and optimize interactions.

The length and branching of the alkoxy chain at the C6 position of the pyrimidine ring are critical determinants of biological potency. This is because the alkyl portion of this moiety typically interacts with hydrophobic regions of the protein's active site.

Research on related heterocyclic compounds has shown that alkoxy chain length can markedly influence potency. nih.gov For many kinase inhibitors, there is an optimal chain length for the alkoxy group, beyond which activity may decrease. This is often due to the specific size and shape of the hydrophobic pocket the chain occupies. Increasing the alkyl chain length can enhance van der Waals interactions and hydrophobicity up to a certain point. For instance, studies on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that the length of an alkoxy chain significantly governs potency. nih.gov Similarly, in other chemical series, increasing alkyl chain length has been shown to intensify hydrophobic interactions, which can affect drug adsorption and binding. matec-conferences.org

However, excessively long or bulky chains may introduce steric clashes with the protein, leading to a loss of affinity. The introduction of branching, for example, replacing a linear chain with an isobutyl or neopentyl group, can also have a profound effect. Branching can improve metabolic stability by shielding the ether linkage from enzymatic degradation and can also orient the molecule differently within the binding site to achieve more favorable interactions. The optimal substitution is highly target-dependent, but a common finding is that modest-sized, somewhat constrained groups like cyclopentylmethoxy often provide a good balance of potency and physicochemical properties.

| Modification | Rationale | General Outcome on Activity |

| Increase Alkyl Chain Length | Enhance hydrophobic interactions | Potency often increases to an optimal length, then decreases due to steric hindrance. |

| Decrease Alkyl Chain Length | Reduce lipophilicity, improve solubility | May lead to weaker binding and reduced potency if hydrophobic interactions are critical. |

| Introduce Branching | Improve metabolic stability, explore pocket shape | Can increase potency if the shape is complementary to the binding site; can decrease if it causes steric clashes. |

The cyclopentyl ring in 6-(cyclopentylmethoxy)pyrimidin-4-amine is a key feature, often selected for its ability to fit snugly into hydrophobic pockets of target kinases. The size of this cycloalkane ring is a critical parameter influencing binding affinity. The relative stability of cycloalkanes is influenced by ring strain, a combination of angle strain and torsional strain. Cyclohexane exists in a stable, strain-free chair conformation, while cyclopentane (B165970) has a small amount of ring strain. Smaller rings like cyclobutane (B1203170) and cyclopropane (B1198618) possess significantly higher ring strain, making them less energetically favorable.

In the context of SAR, changing the ring size from cyclopentyl to cyclobutyl or cyclohexyl explores the dimensions of the hydrophobic pocket.

Cyclohexyl: A larger, strain-free ring that can provide more extensive hydrophobic contacts if the pocket is large enough to accommodate it. In some cases, this leads to improved potency.

Cyclopentyl: Often considered a good balance. It is largely planar with a slight envelope conformation, providing a well-defined shape that fits into many hydrophobic pockets without the conformational flexibility of a longer alkyl chain.

Cyclobutyl: A smaller, more strained ring. Its use can be beneficial if the binding pocket is constricted, but the inherent ring strain can be a disadvantage.

| Ring Modification | Rationale | General Outcome on Activity |

| Cyclohexyl | Explore larger hydrophobic space | May increase or decrease potency depending on pocket size. |

| Cyclopentyl | Optimal balance of size and conformational rigidity | Often shows high potency, indicating a good fit for many kinase pockets. |

| Cyclobutyl | Probe smaller, constricted pockets | Typically less active unless the binding site is very small. |

| Ring Substitution | Seek additional binding interactions | Can increase potency if the substituent occupies a favorable sub-pocket. |

The ether linkage in this compound is crucial for connecting the pyrimidine core to the hydrophobic cyclopentylmethoxy moiety. However, ether linkages can sometimes be susceptible to metabolic cleavage. Therefore, replacing the ether oxygen with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, or alter the binding geometry. nih.govnih.gov

Common bioisosteric replacements for an ether linkage (-O-) include:

Thioether (-S-): Sulfur is larger and less electronegative than oxygen, which can alter bond angles and interactions. Thioethers are often more lipophilic.

Methylene (B1212753) (-CH₂-): Replacing the oxygen with a methylene group creates an all-carbon linker, significantly increasing lipophilicity and removing the hydrogen bond acceptor capability of the ether oxygen. This is a common strategy seen in the development of 6-alkylpyrimidine inhibitors. researchgate.net

Amine (-NH-): An amine introduces a hydrogen bond donor, which can fundamentally change binding interactions. Its basicity can also be modulated.

Sulfone (-SO₂-): A sulfone is a hydrogen bond acceptor but is much more polar and sterically demanding than an ether.

Alkynyl Linker: In some kinase inhibitors, an alkynyl group has been used as a rigid linker between a core heterocycle and a phenyl ring, demonstrating its utility as a bioisostere for certain linkages. nih.gov

The choice of a suitable bioisostere depends on the specific interactions the ether oxygen makes within the protein's binding site. If the oxygen acts as a hydrogen bond acceptor, replacing it with a methylene group would likely be detrimental to activity. Conversely, if the ether is simply a linker and is metabolically liable, a more stable replacement like a methylene or thioether could be advantageous.

Substituent Effects on the Pyrimidine Core of this compound

The 4-aminopyrimidine (B60600) core is a privileged scaffold in drug discovery, particularly for kinase inhibitors, as it mimics the adenine (B156593) base of ATP and can form critical hydrogen bonds with the "hinge" region of the kinase active site. nih.govnih.gov Modifications to this core can significantly impact binding affinity, selectivity, and physical properties.

The 4-amino group is typically essential for activity, as it often acts as a hydrogen bond donor to a backbone carbonyl in the hinge region of a kinase. researchgate.net Shifting the amino group to a different position on the pyrimidine ring (e.g., to the 2- or 5-position) would drastically alter the geometry of this key interaction and is generally not tolerated.

Substitution on the exocyclic 4-amino group is a common strategy to seek additional interactions or modulate properties.

Methylation (-NHCH₃): Adding a single methyl group can sometimes be tolerated, but it may also reduce activity by disrupting the crucial hydrogen bond donation. In SAR studies of some pyrrolopyrimidine kinase inhibitors, compounds with a methyl group at the amino position exhibited significantly lower inhibitory activity than the non-substituted analogues, as the unsubstituted amino group is a better hydrogen bond donor. researchgate.net

Acetylation (-NHC(O)CH₃): Acylation introduces a bulky, electron-withdrawing group that can interfere with hydrogen bonding and is often detrimental to activity.

Larger Alkyl or Aryl Groups: These are generally not well-tolerated unless there is a specific pocket that can be accessed by the substituent.

In essence, the primary, unsubstituted 4-amino group is often considered a crucial pharmacophore for this class of compounds, and modifications are frequently disfavored.

The remaining open positions on the pyrimidine ring (C2 and C5) are prime targets for substitution to improve potency and selectivity.

Halogenation: Introducing halogens (F, Cl, Br) at the C5 or C2 position is a widely used tactic. Halogens are electron-withdrawing and can modulate the electronics of the ring system. They can also form specific halogen bonds or engage in favorable hydrophobic interactions. In related pyrrolopyrimidine and pyrimidine series, the presence of a halogen has been shown to be highly beneficial for activity. frontiersin.orgmdpi.com For example, placing a small, electronegative atom like fluorine at the C5 position can enhance binding affinity without adding significant bulk.

Alkylation: Small alkyl groups like methyl or ethyl at the C5 position can fill small hydrophobic pockets and enhance van der Waals interactions. In studies of 5-substituted pyrimidines, a 5-sec-butyl moiety led to potent inhibition of nitric oxide generation, demonstrating the impact of C5 substitution. researchgate.net

Arylation: Introducing aryl or heteroaryl rings at the C5 position can lead to significant gains in potency by accessing adjacent pockets and forming π-stacking or other favorable interactions. SAR studies on related pyrazolo[1,5-a]pyrimidines showed that introducing aryl and heteroaryl groups at various positions could dramatically influence activity. mdpi.com For example, electron-donating substituents on an appended phenyl ring were found to be beneficial, while electron-withdrawing groups were detrimental. mdpi.com

| Position | Modification | Rationale | General Outcome on Activity |

| C5 | Halogen (F, Cl) | Modulate electronics, form halogen bonds, fill small pockets | Often enhances potency. frontiersin.orgmdpi.com |

| C5 | Small Alkyl (e.g., Methyl) | Explore small hydrophobic pockets | Can improve activity if the pocket is present. researchgate.net |

| C5 | Aryl/Heteroaryl | Access adjacent pockets, π-stacking | Can significantly increase potency if a suitable pocket exists. mdpi.com |

| C2 | Halogen/Alkyl | Modulate electronics and solubility, explore pockets | Can be used to fine-tune properties and selectivity. |

These systematic modifications, guided by an understanding of the target's structure and the principles of medicinal chemistry, are essential for optimizing the this compound scaffold into a potent and selective drug candidate.

Bioisosteric Replacements for the Pyrimidine Heterocycle

The pyrimidine ring is a common scaffold in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the adenine base of ATP and form key hydrogen bonds with the hinge region of the kinase active site. nih.gov However, modifying or replacing this core can lead to improved potency, selectivity, or physicochemical properties. nih.gov Bioisosteric replacement, the substitution of a moiety with another group that retains similar physical and chemical properties, is a key strategy for scaffold hopping and lead optimization. mdpi.com

For the this compound scaffold, several bioisosteric replacements for the pyrimidine ring can be considered based on successful examples in related series of kinase inhibitors. Common replacements aim to alter the electronic distribution, hydrogen bonding capacity, metabolic stability, and solubility profile of the molecule.

Pyridine (B92270) and Pyrazine (B50134): Replacing the pyrimidine core with other six-membered nitrogen-containing heterocycles like pyridine or pyrazine can significantly impact biological activity. The position of the nitrogen atom(s) is critical for maintaining the necessary interactions with the target protein. acs.org For instance, a pyridine ring might offer a different hydrogen bond acceptor profile and altered basicity, which could fine-tune binding affinity and selectivity. mdpi.comnih.gov

Fused Heterocyclic Systems: Fused ring systems such as pyrazolo[1,5-a]pyrimidine (B1248293) or pyrrolo[2,3-d]pyrimidine are well-established and versatile bioisosteres of the pyrimidine core. nih.govacs.org These larger, more rigid scaffolds can explore additional binding pockets and introduce new vectors for substitution, potentially leading to enhanced potency and selectivity. acs.org For example, the pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed as a bioisostere for the quinazoline (B50416) core in the design of EGFR/ErbB2 inhibitors. nih.gov

Other Five- and Six-Membered Heterocycles: Depending on the specific interactions required for biological activity, other heterocycles could also be explored. For example, 1,2,4-triazoles have been successfully used to replace amide groups in pyrazolo[1,5-a]pyrimidine inhibitors, demonstrating that even non-traditional replacements can yield significant improvements in potency and metabolic stability. acs.org

The choice of a bioisostere depends heavily on the specific target and the binding mode of the parent compound. The following table illustrates hypothetical activity changes based on common bioisosteric replacements seen in related kinase inhibitor series.

| Scaffold | Rationale for Replacement | Hypothetical Impact on Activity |

| Pyrimidine (Parent) | Standard hinge-binding scaffold | Baseline |

| Pyridine | Modulate basicity, alter H-bond pattern, improve solubility | Activity may be retained or decreased depending on N position |

| Pyrazine | Reduce H-bond donor capacity, alter electronics | Often leads to decreased activity if hinge binding is critical |

| Pyrazolo[1,5-a]pyrimidine | Increase scaffold rigidity, explore new interactions | Potential for increased potency and selectivity |

| Pyrrolo[2,3-d]pyrimidine | Mimics purine (B94841) structure, offers N-H for H-bonding | Often retains or improves activity in kinase inhibition |

Impact of Chiral Centers on Biological Activity and Stereoselectivity

The introduction of chiral centers into drug candidates is a powerful strategy to improve potency and selectivity by exploiting the three-dimensional nature of target binding sites. nih.gov For the this compound series, a chiral center could be introduced, for example, by adding a substituent to the cyclopentyl ring or the methylene bridge. The resulting enantiomers or diastereomers often exhibit significant differences in biological activity, a phenomenon known as stereoselectivity.

In many kinase inhibitor series, a single stereocenter can confer distinct binding affinities. nih.gov For example, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors based on a pyrrolo[2,3-d]pyrimidine core, it was found that the (S)-isomers of amino substituents at the C4-position were consistently more potent than the corresponding (R)-isomers, with potency differences ranging from two- to 39-fold. acs.org Similarly, SAR studies on another series revealed that a (2R)-2-methylpyrrolidin-1-yl substituent provided a significant potency breakthrough, while the opposite (S)-enantiomer was over 300 times less active.

This stereoselectivity arises because one enantiomer can achieve a more optimal geometric and electronic complementarity with the chiral environment of the protein's binding pocket, forming more favorable interactions (e.g., hydrogen bonds, van der Waals forces) than its mirror image. nih.gov

The hypothetical impact of introducing a chiral center in the cyclopentyl group of this compound is summarized in the table below, illustrating the common observation of stereoselective activity in drug development.

| Compound | Chirality | Hypothetical Target Inhibition (IC₅₀) | Comment |

| Racemic Mixture | (R/S) | 50 nM | Mixture of activities from both enantiomers. |

| Enantiomer 1 | (S) | 5 nM | The "eutomer" or more active enantiomer, fits the binding site optimally. |

| Enantiomer 2 | (R) | 500 nM | The "distomer" or less active enantiomer, exhibits poor complementarity. |

Derivation of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR models can provide valuable insights for designing new analogues with improved potency. tandfonline.com

The foundation of a robust QSAR model is a high-quality dataset and a relevant set of molecular descriptors.

Dataset Preparation: A dataset would consist of a series of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values). The compounds should have structural diversity, and the data is typically divided into a training set (for building the model) and a test set (for validating its predictive power). researchgate.net

Selection of Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure. For pyrimidine-based inhibitors, a wide range of descriptors can be calculated, falling into several categories:

Physicochemical: LogP (lipophilicity), molecular weight (MW), molar refractivity (MR).

Topological: Descriptors of molecular size, shape, and branching.

Electronic: Dipole moment, partial charges on atoms.

Quantum Chemical: HOMO/LUMO energies.

3D Descriptors: Steric parameters (e.g., from CoMFA/CoMSIA).

Once descriptors are calculated, a mathematical model is generated to link them to biological activity.

Model Development: Common methods include Multiple Linear Regression (MLR), which creates a linear equation, and machine learning techniques like Artificial Neural Networks (ANN), which can capture complex, non-linear relationships. nih.govtandfonline.com Studies on pyrimidine derivatives have shown that non-linear models like ANN can sometimes provide more predictive power than MLR. nih.gov

Model Validation: Rigorous validation is essential to ensure the model is robust and not a result of chance correlation. researchgate.netsemanticscholar.org Key validation metrics include:

Internal Validation: Leave-one-out cross-validation (Q²) is used to assess the internal stability and robustness of the model. A Q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External Validation: The model's predictive power is tested on the external test set (compounds not used in model generation). The predictive R² (R²_pred) is calculated, with a value > 0.6 often considered acceptable. researchgate.net

Y-Randomization: The biological activity data is randomly shuffled multiple times to generate new models. A significant drop in the correlation coefficients for the randomized models confirms that the original model is not due to chance. tandfonline.com

The primary utility of a QSAR model in drug discovery is its ability to guide the design of new compounds. By analyzing the final QSAR equation, chemists can identify which descriptors have the most significant positive or negative impact on activity.

For example, a hypothetical MLR model for the this compound series might look like: pIC₅₀ = 0.8 * ClogP - 0.5 * (Molecular Volume) + 1.2 * (H-bond Donors) + constant

This equation would suggest that:

Increasing lipophilicity (ClogP) is beneficial for activity.

Increasing the molecular volume is detrimental, suggesting a sterically constrained binding pocket.

The presence of hydrogen bond donors is important for enhancing potency.

Ligand Efficiency, Lipophilic Efficiency, and Other Drug-Like Property Analyses for this compound Analogues

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to balance potency with physicochemical properties to ensure a good pharmacokinetic and safety profile. Efficiency metrics help guide this multi-parameter optimization process. acs.orgnih.gov

Ligand Efficiency (LE): LE measures the binding energy per non-hydrogen atom (heavy atom, HA) of a molecule. It is calculated as: LE = -ΔG / HA = (1.37 * pIC₅₀) / HA LE helps identify small, efficient fragments that bind well to the target, providing a strong starting point for lead optimization. A higher LE value is generally desirable.

Lipophilic Efficiency (LipE or LLE): LipE relates the potency of a compound to its lipophilicity (LogP or ClogP). wikipedia.org It is calculated as: LipE = pIC₅₀ - ClogP LipE is a measure of the "quality" of a compound's potency, rewarding potency that is not achieved simply by increasing greasiness. core.ac.uk Increased lipophilicity is often associated with poor solubility, high metabolic clearance, and off-target toxicity. An ideal LipE for an optimized drug candidate is often considered to be >5. wikipedia.orgcore.ac.uk

In the optimization of a furano-pyrimidine Aurora kinase inhibitor, researchers successfully used LE and LipE to guide their synthetic efforts. An initial lead had good potency but was inactive in vivo. By introducing solubilizing groups and carefully controlling molecular weight and lipophilicity, they identified a new lead with an improved LipE (from 1.75 to 4.78), which translated to in vivo activity. acs.orgnih.gov

The following table presents a hypothetical analysis for a series of this compound analogues, demonstrating how these metrics are used to select promising compounds for further development.

| Compound ID | pIC₅₀ | ClogP | HA | LE | LipE | Assessment |

| Parent | 7.0 | 3.5 | 18 | 0.53 | 3.5 | Good starting point, but LipE can be improved. |

| Analogue A | 8.0 | 5.0 | 22 | 0.50 | 3.0 | Increased potency, but at the cost of higher lipophilicity and lower LipE. High risk. |

| Analogue B | 7.8 | 3.6 | 19 | 0.56 | 4.2 | Good balance. Potency improved while maintaining favorable physicochemical properties. |

| Analogue C | 8.5 | 3.4 | 20 | 0.58 | 5.1 | Optimal Candidate. High potency and excellent LipE, suggesting high-quality interactions. |

By tracking metrics like LE and LipE, medicinal chemists can more effectively navigate the complex, multi-parameter landscape of drug discovery to design compounds with a higher probability of success in clinical development.

Computational Approaches in the Study of 6 Cyclopentylmethoxy Pyrimidin 4 Amine

Molecular Docking and Ligand-Target Interaction Analysis for 6-(Cyclopentylmethoxy)pyrimidin-4-amine

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. physchemres.org This method is instrumental in predicting the binding mode and affinity of this compound with a target protein, such as a cyclin-dependent kinase (CDK), a common target for pyrimidine-based inhibitors. nih.govnih.gov

The initial step in a docking study involves preparing the three-dimensional structure of the target protein, typically obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning correct bond orders, and removing non-essential molecules like water. physchemres.org Subsequently, a process of energy minimization is performed to relieve any steric clashes.

A critical step is the generation of a receptor grid, which defines the active site where the ligand is expected to bind. This grid is a three-dimensional box centered on the known binding pocket, often guided by the position of a co-crystallized ligand from an experimental structure. physchemres.org The grid's coordinates (X, Y, Z) and dimensions are set to encompass all key amino acid residues involved in ligand recognition. This grid pre-calculates the potential energy of interaction for various atom types, which speeds up the subsequent docking calculations.

Illustrative Data for Receptor Grid Generation The following table illustrates the type of parameters used to define a receptor grid for a hypothetical protein target. Specific data for a target of this compound would require a dedicated study.

| Parameter | Value (Angstroms) | Description |

| Grid Center X | 48.26 | The X-coordinate for the center of the binding site grid. |

| Grid Center Y | -7.45 | The Y-coordinate for the center of the binding site grid. |

| Grid Center Z | 9.56 | The Z-coordinate for the center of the binding site grid. |

| Grid Dimensions | 25 x 25 x 25 | The size of the cubic grid box encompassing the active site. |

Conformational Sampling and Binding Pose Prediction

Once the grid is established, the docking algorithm systematically samples a vast number of conformations of the this compound molecule within the defined active site. The flexibility of the cyclopentylmethoxy group and the pyrimidine (B1678525) core are considered, allowing the molecule to adopt various shapes and orientations.

A scoring function is then used to evaluate the fitness of each generated pose. This function calculates an estimated binding energy (or a score) for each pose, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. The algorithm aims to identify the binding pose with the lowest energy score, which is predicted to be the most stable and likely binding conformation. physchemres.org The output is typically a ranked list of poses, with the top-ranked pose representing the most probable binding mode.

The top-ranked binding pose of this compound is analyzed in detail to understand the specific molecular interactions stabilizing the protein-ligand complex. This involves identifying:

Hydrogen Bonds: Key interactions where the amine or pyrimidine nitrogens of the ligand act as hydrogen bond donors or acceptors with residues like lysine (B10760008) or aspartic acid in the protein active site. nih.gov

Hydrophobic Interactions: Favorable contacts between the nonpolar cyclopentyl ring of the ligand and hydrophobic residues such as valine, leucine, or isoleucine. nih.gov

To systematically capture and compare these interactions, a protein-ligand interaction fingerprint (PLIF) can be generated. mdpi.com This technique converts the complex 3D structural interaction data into a simplified, one-dimensional bitstring. Each bit in the string corresponds to a specific interaction with a particular residue, where '1' indicates the presence of the interaction and '0' indicates its absence. This allows for high-throughput comparison of binding modes across different ligands or different docking poses. mdpi.com

Illustrative Data for Binding Mode Analysis This table exemplifies the kind of output generated from a binding pose analysis. The specific residues and interaction types are hypothetical.

| Interaction Type | Ligand Atom(s) | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrimidine N1 | LYS 33 | 2.9 |

| Hydrogen Bond | Amine H | ASP 145 | 3.1 |

| Hydrophobic | Cyclopentyl Ring | VAL 18 | 3.8 |

| Hydrophobic | Cyclopentyl Ring | ILE 10 | 4.2 |

Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and observing any conformational changes in the protein or ligand upon binding. nih.gov

The MD simulation begins with the most favorable protein-ligand complex predicted by molecular docking. This complex is placed in a periodic box filled with explicit water molecules to simulate a physiological environment. Ions are added to neutralize the system's charge.

A force field (e.g., AMBER, CHARMM, OPLS) is selected to govern the simulation. The force field is a set of parameters and equations that defines the potential energy of the system's particles, dictating how atoms will interact and move. nih.gov The entire system then undergoes energy minimization to remove unfavorable contacts.

Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). mdpi.com This equilibration phase ensures that the system reaches a stable state in terms of temperature, pressure, and density before the main simulation run.

The production phase of the MD simulation generates a trajectory, which is a record of the positions, velocities, and energies of all atoms over time (typically nanoseconds to microseconds). This trajectory is then analyzed to extract meaningful information:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess structural stability. A low and stable RMSD value over time indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in its initial pose. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein. Significant fluctuations in active site residues could impact ligand binding. researchgate.net

Interaction Analysis: The trajectory is analyzed to monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

Water Networks: The analysis can also reveal the role of specific water molecules that may act as bridges between the ligand and the protein, contributing to the stability of the complex. semanticscholar.org

Illustrative Data for Trajectory Analysis This table shows the type of summary data obtained from an MD simulation trajectory. The values are for illustrative purposes only.

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å | Indicates overall structural stability of the protein during the simulation. |

| Ligand RMSD | 1.2 Å | Suggests the ligand maintains a stable binding pose within the active site. |

| LYS 33 H-Bond Occupancy | 85% | The hydrogen bond with LYS 33 is highly stable and present for most of the simulation. |

| ASP 145 H-Bond Occupancy | 70% | The hydrogen bond with ASP 145 is stable, though more transient than the one with LYS 33. |

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a cornerstone of computational drug design. Methodologies such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy, offering a quantitative measure of interaction strength.

Free Energy Perturbation (FEP) is a rigorous, statistical mechanics-based method that calculates the free energy difference between two states by simulating a non-physical, or "alchemical," transformation pathway between them. colab.ws While computationally intensive, FEP can yield highly accurate predictions of relative binding affinities between closely related ligands.

MM/GBSA is a more computationally efficient "end-point" method used to estimate binding free energies from molecular dynamics (MD) simulation trajectories. nih.gov This approach calculates the energy of the protein-ligand complex, the free protein, and the free ligand, and then computes the difference. nih.gov The total binding free energy in MM/GBSA is typically decomposed into several components, including van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This decomposition helps identify the key forces driving the binding event. researchgate.net

For this compound, MM/GBSA calculations performed on a simulation of its complex with a target protein would provide a detailed energetic profile of the interaction.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw (Van der Waals) | -45.5 | Favorable contribution from van der Waals interactions. |

| ΔE_elec (Electrostatic) | -28.3 | Favorable contribution from electrostatic interactions. |

| ΔG_pol (Polar Solvation) | +35.8 | Unfavorable energy required to desolvate polar groups upon binding. |

| ΔG_nonpol (Non-Polar Solvation) | -4.7 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -42.7 | Net binding free energy, indicating a stable complex. |

De Novo Design and Virtual Screening for Novel this compound Analogues

Computational techniques are pivotal in the discovery of new molecules with improved properties. De novo design and virtual screening are used to explore vast chemical space and identify promising analogues of a lead compound like this compound.

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models serve as 3D search queries for discovering novel scaffolds that can elicit the same biological response. For this compound, a pharmacophore model would be generated based on its key structural features responsible for target interaction.

| Feature Type | Molecular Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Exocyclic amine (-NH2) | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens | Accepts hydrogen bonds from donor groups in the target's active site. |

| Hydrophobic (HY) | Cyclopentyl group | Engages in hydrophobic interactions within a non-polar pocket of the target. |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com

Ligand-Based Virtual Screening (LBVS): This method is employed when the structure of the ligand is known, but the structure of the target is not. It uses the known active compound, this compound, as a template. The generated pharmacophore model or 2D similarity searches can be used to screen databases for compounds with similar properties. eijppr.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be performed. This typically involves molecular docking, where library compounds are computationally placed into the target's binding site and scored based on their predicted binding affinity and complementarity. nih.gov This approach can identify novel analogues with diverse chemical scaffolds that fit the target's active site.

In Silico ADMET Prediction and Property Optimization (non-human context)

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. nih.govmdpi.com In silico models provide rapid assessment of these pharmacokinetic parameters, helping to prioritize and optimize compounds before costly synthesis and experimental testing.

Various computational models are used to predict key ADMET properties. Machine learning and quantitative structure-property relationship (QSPR) models are trained on large datasets of experimentally measured values to predict the properties of new compounds. nih.govresearchgate.net

Permeability: Often predicted by modeling passage through Caco-2 cells, which serves as an in vitro model of the intestinal wall.

Solubility: Aqueous solubility is a critical factor for bioavailability. Predictive models can estimate this property based on molecular structure. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and availability to act on its target. nih.govnih.gov In silico models can predict the fraction of a compound that will be bound in plasma.

| ADMET Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Indicates moderate solubility. |

| Caco-2 Permeability (nm/s) | 25 x 10-6 | Suggests high permeability across the intestinal barrier. |

| Plasma Protein Binding (%) | >90% | High binding, which could influence the free concentration of the compound. |

Understanding a compound's metabolic fate is essential. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.govnih.gov

Metabolic hot spot prediction software identifies the atoms or functional groups within a molecule that are most susceptible to metabolic transformation by CYP enzymes. eurekaselect.com By identifying these "hot spots" on this compound, chemists can make targeted modifications to improve its metabolic stability.

CYP interaction modeling predicts whether a compound is a substrate, inhibitor, or inducer of specific CYP isoforms (e.g., CYP3A4, CYP2D6). eurekaselect.com Since interactions with these enzymes are a major source of drug-drug interactions, early prediction is highly valuable. nih.gov Docking this compound into the active sites of various CYP isoforms can provide insights into its potential for metabolism and drug-drug interactions.

| Prediction Type | Result | Interpretation |

|---|---|---|

| Metabolic Hot Spot | Hydroxylation on the cyclopentyl ring | The cyclopentyl moiety is identified as a likely site of Phase I metabolism. |

| CYP Isoform Substrate | Predicted to be a substrate of CYP3A4 | Suggests that CYP3A4 is a primary enzyme responsible for its metabolism. |

| CYP Inhibition | Low probability of inhibiting major CYP isoforms | Indicates a lower risk of causing certain types of drug-drug interactions. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of this compound

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of heterocyclic compounds, including this compound. These computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed investigation of electronic structure, reactivity, and spectroscopic characteristics without the need for empirical data. Such studies provide valuable insights that can guide further experimental work.

The theoretical investigation of this compound typically commences with the optimization of its molecular geometry. Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to determine the most stable conformation of the molecule. researchgate.netnih.gov Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. nih.gov For pyrimidine derivatives, these calculations often reveal that the HOMO is localized on the electron-rich aminopyrimidine ring, while the LUMO may be distributed across the pyrimidine ring and its substituents.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capacity |

| ELUMO | -1.23 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov Electronegativity describes the tendency of the molecule to attract electrons, while chemical hardness indicates its resistance to changes in electron distribution. nih.gov

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 3.69 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.46 | (ELUMO - EHOMO)/2 |

| Global Electrophilicity Index (ω) | 2.76 | χ²/2η |

Furthermore, quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound. Theoretical vibrational spectra (FTIR and FT-Raman) can be computed to assign the characteristic vibrational modes of the molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. nih.gov These calculations can help in understanding the photophysical properties of the compound.

In addition to these parameters, the Molecular Electrostatic Potential (MEP) surface is often generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these as sites for potential electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Advanced Analytical Techniques for Characterization and Quantification of 6 Cyclopentylmethoxy Pyrimidin 4 Amine

Spectroscopic Methods for Structural Elucidation of 6-(Cyclopentylmethoxy)pyrimidin-4-amine

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. These techniques probe the molecular framework and the nature of chemical bonds to provide a detailed structural map.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, characteristic chemical shifts are expected for the protons on the pyrimidine (B1678525) ring, the cyclopentyl moiety, the methoxy (B1213986) linker, and the amine group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly diagnostic, as are those of the cyclopentyl and methoxy groups.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine C2-H | 8.0 - 8.3 | 158 - 162 |

| Pyrimidine C5-H | 5.8 - 6.2 | 95 - 100 |

| Pyrimidine C4-NH₂ | 5.5 - 7.0 (broad) | - |

| Pyrimidine C4 | - | 160 - 164 |

| Pyrimidine C6 | - | 170 - 175 |

| O-CH₂ | 4.0 - 4.3 | 70 - 75 |

| Cyclopentyl CH | 3.5 - 3.8 | 45 - 50 |

| Cyclopentyl CH₂ | 1.5 - 2.0 | 25 - 35 |

| Cyclopentyl CH₂ | 1.3 - 1.7 | 20 - 25 |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure, as specific fragments correspond to the loss of particular functional groups.

Expected HRMS and MS/MS Fragmentation Data for this compound

| Technique | Parameter | Expected Value/Observation |

| HRMS | Molecular Formula | C₁₀H₁₅N₃O |

| Calculated m/z [M+H]⁺ | 194.1293 | |

| MS/MS | Precursor Ion (m/z) | 194.1 |

| Major Fragment Ions (m/z) | Loss of the cyclopentylmethoxy group, fragmentation of the pyrimidine ring. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would confirm the presence of N-H (amine), C-H (aliphatic), C=N and C=C (pyrimidine ring), and C-O (ether) bonds. wpmucdn.com Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The pyrimidine ring system in this compound is expected to exhibit characteristic UV absorption maxima.

Expected Spectroscopic Data for this compound

| Technique | Functional Group/Chromophore | Expected Absorption Range |

| IR Spectroscopy | N-H stretch (amine) | 3200 - 3500 cm⁻¹ |

| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=N, C=C stretch (pyrimidine) | 1550 - 1650 cm⁻¹ | |

| C-O stretch (ether) | 1050 - 1150 cm⁻¹ | |

| UV-Vis Spectroscopy | Pyrimidine ring | 260 - 280 nm |

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common starting point for method development.

Diverse detection methods can be coupled with HPLC for comprehensive analysis:

UV/Photodiode Array (PDA) Detection: Suitable for detecting the analyte based on its UV absorbance.

Evaporative Light Scattering Detection (ELSD): A universal detector that can be used for compounds lacking a UV chromophore.